REACTION_CXSMILES
|
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3:21].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[OH:62][C:63]1[CH:64]=[CH:65][CH:66]=[C:67]2[C:72]=1[N:71]=[CH:70][CH:69]=[CH:68]2>C1(C)C=CC=CC=1>[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[Al+3:21] |f:0.1.2.3,6.7.8.9|
|
Name
|
Aluminum stearate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Name
|
Al[CH3(CH2)16CO2]3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.3 mmol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
to give a white slurry
|
Type
|
FILTRATION
|
Details
|
filtered through a coarse glass frit into the reaction flask
|
Type
|
CUSTOM
|
Details
|
This removed an insoluble minor impurity
|
Type
|
ADDITION
|
Details
|
After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction flask was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux by means of an electric heating mantle
|
Type
|
TEMPERATURE
|
Details
|
As the reaction warmed
|
Type
|
TEMPERATURE
|
Details
|
to refluxing
|
Type
|
CUSTOM
|
Details
|
a large quantity of a fine yellow solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for approximately 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether
|
Type
|
CUSTOM
|
Details
|
After vacuum drying
|
Name
|
tris(8-quinolinolato)aluminum
|
Type
|
product
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |